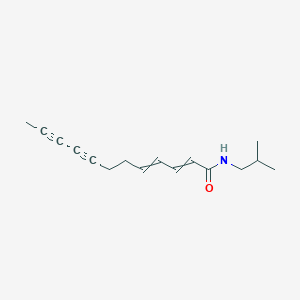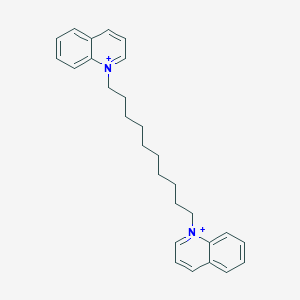
1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium is a compound that belongs to the class of quinolinium salts. Quinolinium salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound. The quinoline structure is known for its stability and reactivity, making it a valuable scaffold in synthetic chemistry.
准备方法
The synthesis of 1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium typically involves the quaternization of quinoline derivatives. One common method involves the reaction of quinoline with a decyl halide under basic conditions to form the desired quaternary ammonium salt. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the reaction mixture is heated to facilitate the formation of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
化学反应分析
1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the quinoline ring, leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. .
科学研究应用
1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: Due to its potential biological activities, the compound is being explored as a lead compound for the development of new therapeutic agents. It has shown promise in preclinical studies for the treatment of various diseases.
Industry: The compound is used in the development of materials with specific properties, such as conductivity, fluorescence, and stability. .
作用机制
The mechanism of action of 1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium involves its interaction with specific molecular targets. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It can also interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
相似化合物的比较
1-(10-Quinolin-1-ium-1-yldecyl)quinolin-1-ium can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug that also contains a quinoline moiety. Unlike this compound, chloroquine is primarily used for its antimalarial properties.
Quinoline N-oxide: A derivative of quinoline that is used as an intermediate in organic synthesis. It differs from this compound in its oxidation state and reactivity.
Isoquinoline: A structural isomer of quinoline that has different chemical properties and applications. .
属性
CAS 编号 |
113545-39-4 |
|---|---|
分子式 |
C28H34N2+2 |
分子量 |
398.6 g/mol |
IUPAC 名称 |
1-(10-quinolin-1-ium-1-yldecyl)quinolin-1-ium |
InChI |
InChI=1S/C28H34N2/c1(3-5-11-21-29-23-13-17-25-15-7-9-19-27(25)29)2-4-6-12-22-30-24-14-18-26-16-8-10-20-28(26)30/h7-10,13-20,23-24H,1-6,11-12,21-22H2/q+2 |
InChI 键 |
YZDRSBRUONQQBH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CCCCCCCCCC[N+]3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene](/img/structure/B14290919.png)
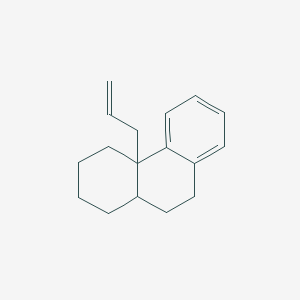
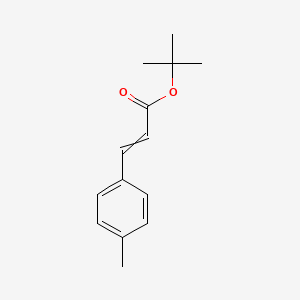
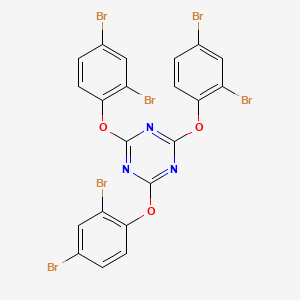
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
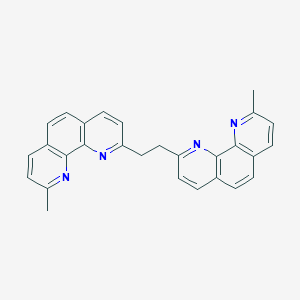
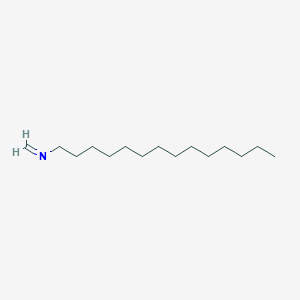


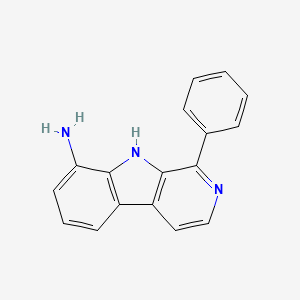
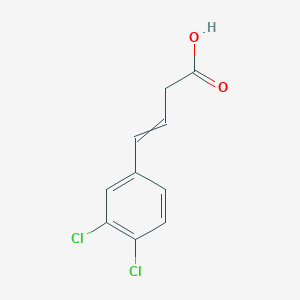
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)

